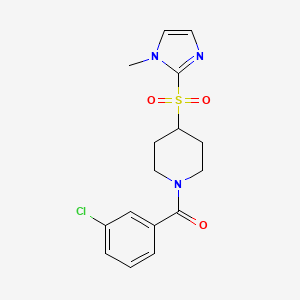

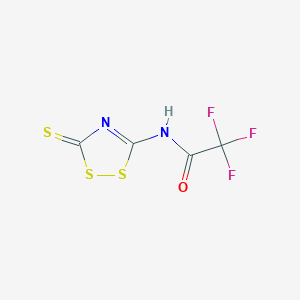

![molecular formula C14H11ClO4S B2843608 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid CAS No. 951911-81-2](/img/structure/B2843608.png)

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

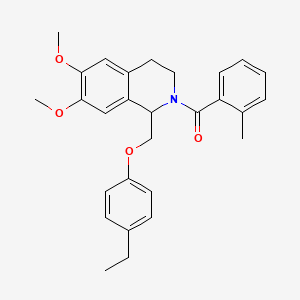

“2-[(2-Chlorobenzyl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C14H11ClO4S . It has a molecular weight of 310.75 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H11ClO4S . Unfortunately, the specific details about the linear structure formula or the InChI Key could not be found in the available resources .Scientific Research Applications

Binding Study of Sulfonylureas and Phenothiazines

A study utilized spectrophotometry to investigate the binding of selected sulfonylurea and phenothiazine drugs to bovine serum albumin. This research highlights the interaction mechanisms of similar sulfonyl compounds with proteins, providing insights into drug-protein interactions and the potential for designing drugs with improved efficacy and safety profiles (H. Zia & J. C. Price, 1975).

Copper-mediated Ortho C-H Sulfonylation

Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives was achieved, highlighting a method for synthesizing various aryl sulfones with excellent regioselectivity. This process could be crucial for developing new pharmaceuticals and materials by efficiently introducing sulfonyl groups into aromatic compounds (Jidan Liu et al., 2015).

Pd(II)-Catalysed Meta-C–H Functionalizations

Research on selective C–H bond functionalization of benzoic acids presented a general protocol for meta-C–H olefination using a nitrile-based sulfonamide template. This development opens pathways for creating complex molecules efficiently, which is significant for synthetic chemistry and drug development (Shangda Li et al., 2016).

Efficient Catalytic Sulfonyloxylactonization

A novel catalytic method for sulfonyloxylactonization of alkenoic acids was reported, showcasing a route to synthesize sulfonyloxylactones. This method could be essential for producing new compounds with potential applications in material science and pharmaceuticals (Jie Yan et al., 2009).

Benzoic Acid in Inducing Stress Tolerance in Plants

A study on benzoic acid and its derivatives, including sulfosalicylic acid, revealed their role in inducing tolerance to various stresses in plants. This research suggests the potential of benzoic acid-based compounds in agriculture to enhance plant resilience against environmental stresses (T. Senaratna et al., 2004).

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c15-12-7-3-1-5-10(12)9-20(18,19)13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIMQEORJZAZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)